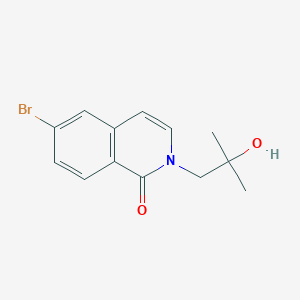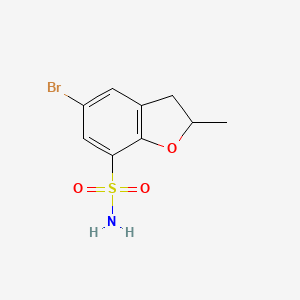
Dibutyl 5-aminoisophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 5-aminoisophthalate is an organic compound with the molecular formula C16H23NO4 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with butanol, and an amino group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 5-aminoisophthalate typically involves the esterification of 5-aminoisophthalic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-Aminoisophthalic acid+2ButanolAcid Catalyst1,3-Benzenedicarboxylic acid, 5-amino-, dibutyl ester+2Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl 5-aminoisophthalate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: 1,3-Benzenedicarboxylic acid, 5-nitro-, dibutyl ester.
Reduction: 1,3-Benzenedicarboxylic acid, 5-amino-, diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dibutyl 5-aminoisophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems, where the ester groups can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins, where it can impart specific properties to the final material.
Mecanismo De Acción
The mechanism by which Dibutyl 5-aminoisophthalate exerts its effects depends on its interaction with molecular targets. In biological systems, the amino group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The ester groups can undergo hydrolysis, releasing butanol and the corresponding acid, which can further interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester: Similar structure but with methyl ester groups instead of butyl ester groups.
1,3-Benzenedicarboxylic acid, 5-hydroxy-, dimethyl ester: Contains a hydroxyl group instead of an amino group.
Uniqueness
Dibutyl 5-aminoisophthalate is unique due to the presence of butyl ester groups, which can influence its solubility and reactivity compared to its methyl ester counterpart. The amino group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
25351-79-5 |
|---|---|
Fórmula molecular |
C16H23NO4 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
dibutyl 5-aminobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H23NO4/c1-3-5-7-20-15(18)12-9-13(11-14(17)10-12)16(19)21-8-6-4-2/h9-11H,3-8,17H2,1-2H3 |
Clave InChI |
MUCGNJHSMUCASZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCCCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(Methylsulfonylamino)phenyl]-2-methylpropionic acid](/img/structure/B8713047.png)

![5H-Cyclohepta[b]pyridine, 5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-, (5S,6S,9R)-](/img/structure/B8713051.png)


![7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-](/img/structure/B8713078.png)
